

Avibactam: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avycaz

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non- β -lactam β -lactamase inhibitor that has emerged as a critical tool in combating antimicrobial resistance.^{[1][2]} Developed to be co-administered with β -lactam antibiotics, such as ceftazidime, it restores their efficacy against a broad spectrum of bacteria that have acquired resistance through the production of β -lactamase enzymes.^[2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of avibactam, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

Avibactam is a synthetic diazabicyclooctane derivative.^[2] Its unique structure, lacking a traditional β -lactam ring, is central to its mechanism of action and its stability against hydrolysis by certain β -lactamases.

Table 1: Chemical and Physical Properties of Avibactam

Property	Value	Reference(s)
IUPAC Name	[(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate	[1]
Chemical Formula	<chem>C7H11N3O6S</chem>	[1]
Molecular Weight	265.25 g/mol	[1]
CAS Number	1192500-31-4	[1]
Melting Point	>208°C (decomposes)	[3]
Solubility	Soluble in water and DMSO.	[4]
pKa	Data not readily available in cited literature.	
Appearance	White to beige powder.	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural elucidation and quality control of avibactam.

Table 2: Spectroscopic Data for Avibactam

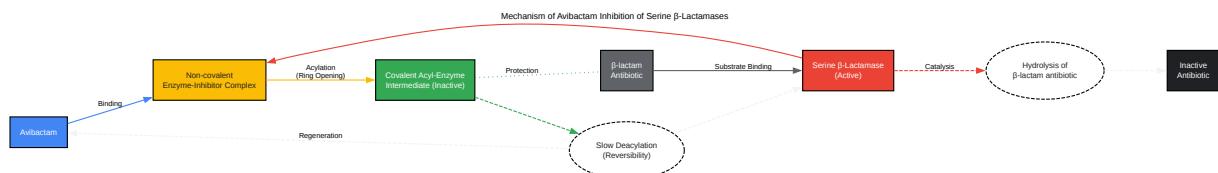
Technique	Data	Reference(s)
¹ H NMR	Specific chemical shifts and coupling constants are not detailed in the provided search results but are used for structural confirmation during synthesis.	[2]
¹³ C NMR	Specific chemical shifts are not detailed in the provided search results but are essential for structural confirmation.	[5][6]
IR Spectroscopy	Characteristic absorption bands would include those for C=O (amide and urea), N-H, S=O (sulfate), and C-N bonds. Specific peak locations are not detailed in the provided search results.	[7][8]
Mass Spectrometry	ESI-MS/MS analysis shows characteristic fragmentation patterns. For instance, a transition of m/z 264.0 → 96.0 has been reported in negative ion mode.	

Mechanism of Action

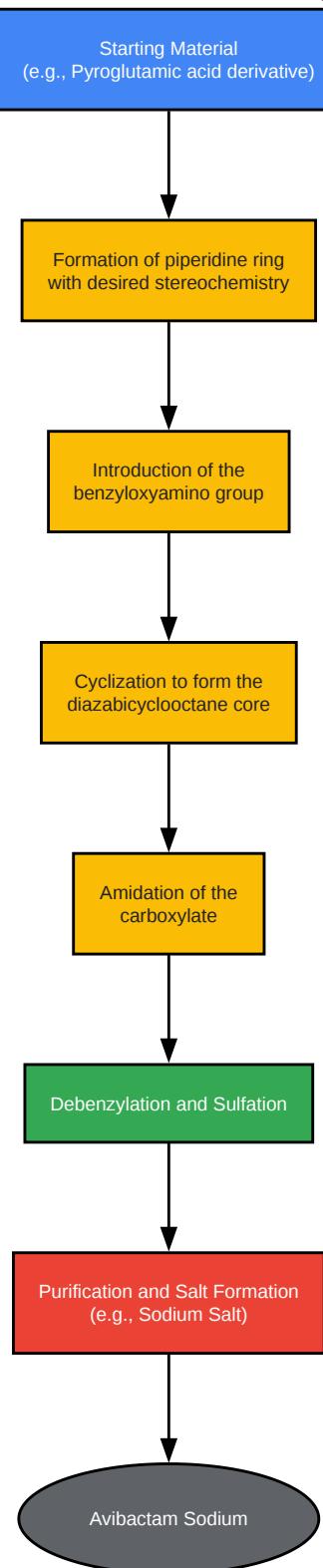
Avibactam is a covalent, reversible inhibitor of a wide range of serine β -lactamases, including Ambler class A, class C, and some class D enzymes.[9][10] Unlike traditional β -lactamase inhibitors, avibactam's mechanism does not involve a β -lactam ring.

The inhibitory process begins with the acylation of the active site serine residue of the β -lactamase by avibactam, opening its diazabicyclooctane ring to form a stable, covalent acyl-enzyme intermediate.[9] This covalent bond effectively inactivates the enzyme, preventing it

from hydrolyzing β -lactam antibiotics. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, although the rate of deacylation is very slow for many β -lactamases.[\[11\]](#)



Generalized Workflow for Avibactam Synthesis

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